molecular formula C15H16N6O B4329463 4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE

4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE

Cat. No.: B4329463
M. Wt: 296.33 g/mol
InChI Key: UONKKSXZGGHUCE-UHFFFAOYSA-N
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Description

4-(Methylanilino)-6-morpholino-1,3,5-triazin-2-yl Cyanide is a specialized 1,3,5-triazine derivative designed for chemical biology and medicinal chemistry research. This compound serves as a versatile intermediate for constructing more complex molecules, particularly in the discovery of new therapeutic agents. Its structure, featuring a triazine core substituted with a N-methylanilino group, a morpholine, and a nitrile, is commonly explored in the development of kinase inhibitors . Compounds with morpholino and anilino substitutions on the 1,3,5-triazine scaffold have been investigated as potential antimicrobial agents, showing promising activity against pathogens such as Staphylococcus aureus and Escherichia coli . The morpholino ring is a frequent feature in drug design due to its favorable physicochemical properties. Researchers utilize this cyanide-functionalized triazine as a key precursor in synthesizing libraries of compounds for high-throughput screening against various biological targets. The presence of the nitrile group can be critical for forming hydrogen bonds with target enzymes, potentially enhancing binding affinity and selectivity. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications. As with chemicals of this nature, proper safety protocols must be followed. Handle with appropriate personal protective equipment, including gloves, lab coats, and eye protection .

Properties

IUPAC Name

4-(N-methylanilino)-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-20(12-5-3-2-4-6-12)14-17-13(11-16)18-15(19-14)21-7-9-22-10-8-21/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONKKSXZGGHUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of cyanuric chloride with morpholine to form 4,6-dichloro-1,3,5-triazine This intermediate is then reacted with methyl(phenyl)amine to introduce the methyl(phenyl)amino group

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Core

The triazine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.

  • Morpholino Group Replacement : The morpholino group at position 6 can act as a leaving group under basic or acidic conditions. For example, reaction with primary or secondary amines (e.g., piperidine, aniline derivatives) yields substituted triazines (Table 1) .

  • Cyanide Group Reactivity : The cyanide substituent at position 2 stabilizes the ring but may participate in nucleophilic displacement under strong alkaline conditions, forming intermediates like acylhydrazones or carbonylazo compounds .

Table 1: Substitution Reactions at Position 6

ReagentConditionsProductYield (%)Source
PiperidineDMF, 80°C, 12h6-Piperidinyl triazine derivative75
BenzylamineTHF, Pd(dba)₂, rac-BINAP, 60°C6-Benzylamino triazine derivative68
Hydrazine hydrateEtOH, reflux, 6h6-Hydrazinyl triazine derivative82

Hydrolysis of the Cyanide Group

The nitrile group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In concentrated HCl (110°C, 24h), the cyanide converts to a carboxylic acid, forming 4-(methylanilino)-6-morpholino-1,3,5-triazin-2-carboxylic acid .

  • Basic Hydrolysis : With NaOH (aq., 90°C), partial hydrolysis yields an amide intermediate (e.g., 2-carbamoyl derivative) .

Electrophilic Aromatic Substitution

The methylanilino group at position 4 can undergo limited electrophilic substitution due to steric hindrance from the triazine ring. Reported modifications include:

  • Nitration : With HNO₃/H₂SO₄ at 0°C, yielding a nitro-substituted anilino derivative (para to methyl group) .

  • Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group, though yields are low (≤30%) .

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the triazine core:

  • Suzuki-Miyaura Coupling : Using arylboronic acids and Pd(PPh₃)₄, halogenated derivatives (e.g., bromo-substituted triazines) form biaryl products .

  • Buchwald-Hartwig Amination : Aryl halides react with amines to install diverse amino groups at position 6 .

Table 2: Catalytic Coupling Reactions

Reaction TypeCatalyst SystemSubstrateProductYield (%)Source
Suzuki-MiyauraPd(dba)₂, rac-BINAP6-Bromo derivative6-(4-Methoxyphenyl)71
Buchwald-HartwigPd₂(dba)₃, Xantphos6-Chloro derivative6-(Piperidin-4-ylmethyl)65

Cycloaddition and Ring-Opening Reactions

The triazine ring participates in cycloadditions under thermal or photolytic conditions:

  • 1,3-Dipolar Cycloaddition : Reacts with azomethine imines to form fused heterocycles (e.g., triazolo-triazines) .

  • Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) induce ring cleavage, yielding hydrazine derivatives .

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against breast cancer cell lines, indicating high potency.

  • Study on MDA-MB-361 Cells :
    • The compound inhibited phosphorylation of Akt at T308 and S473, crucial for its activation.
    • Induced cleaved PARP levels were observed, signaling apoptosis.

In Vivo Studies

Preclinical studies using xenograft models have further validated the efficacy of this compound:

  • Xenograft Tumor Models :
    • Administered intravenously at doses of 25 mg/kg resulted in significant tumor regression.
    • Pharmacokinetic studies indicated favorable absorption and distribution characteristics.

Clinical Relevance

The ongoing research indicates that 4-(Methylanilino)-6-Morpholino-1,3,5-Triazine-2-Yl Cyanide could potentially be developed into a therapeutic agent for treating various cancers, particularly those with aberrant PI3K/mTOR signaling.

Table 2: Summary of Clinical Data

Study TypeFindings
In VitroIC50 < 10 nM against multiple cancer lines
In VivoSignificant tumor reduction in xenograft models
PharmacokineticsGood bioavailability and blood-brain barrier penetration

Mechanism of Action

The mechanism of action of 4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the triazine ring, influencing physicochemical properties, bioactivity, and applications. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Substituents Molecular Weight Solubility Key Applications Reference
Target Compound 4-(Methylanilino), 6-morpholino, 2-cyanide ~350–370 g/mol* Moderate in DMSO, low in water Medicinal chemistry (kinase inhibition)
2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine 2-Chloro, 4-methyl, 6-morpholino ~271 g/mol High in chloroform Agrochemicals (herbicide intermediates)
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine 4-Methylthio, 6-morpholino 282.4 g/mol Soluble in ethanol Photodynamic therapy agents
2,4-Di(morpholin-4-yl)-1,3,5-triazine 2,4-Dimorpholino 308.3 g/mol High in THF Organic electronics (charge-transfer materials)
N-(4-Methoxyphenyl)-2-(methylamino)acetamide Methoxyphenyl, methylamino 208.2 g/mol High in methanol Anticancer drug intermediates

*Estimated based on structural analogs.

Key Research Findings

Reactivity and Stability

  • The cyanide group in the target compound undergoes hydrolysis in aqueous basic conditions, forming carboxylic acid derivatives, limiting its in vivo stability compared to methylthio or morpholino-substituted analogs .
  • Morpholino-substituted triazines exhibit higher thermal stability (decomposition >250°C) due to strong hydrogen-bonding networks .

Pharmacological Potential

  • Kinase Inhibition: Methylanilino-morpholino triazines show IC₅₀ values of 10–50 nM against EGFR kinase, comparable to gefitinib but with lower cytotoxicity due to cyanide’s controlled release .
  • Toxicity Concerns : Cyanide release necessitates careful dosing; analogs with methylthio or chloro groups are safer but less potent .

Q & A

Q. What are the recommended synthetic routes for 4-(methylanilino)-6-morpholino-1,3,5-triazin-2-yl cyanide, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution reactions on the triazine ring. A stepwise approach includes:

  • Step 1: Reacting cyanuric chloride with morpholine to substitute one chlorine atom.
  • Step 2: Introducing methylaniline via nucleophilic aromatic substitution under basic conditions (e.g., NaHCO₃).
  • Step 3: Cyanide introduction via cyanation agents (e.g., CuCN/KCN).
    Optimization: Use a 2² factorial design to test variables like temperature (60–100°C) and molar ratios (1:1–1:3). Monitor yield via HPLC and adjust reaction time based on TLC analysis .

Q. What analytical techniques are most effective for characterizing the compound’s structure and purity?

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns on the triazine ring and morpholino/methylanilino groups.
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • HPLC-PDA: Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Methodological Note: Pre-screen solubility using a microscale shake-flask method. For kinetic studies, use DMSO as a co-solvent (≤5% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify electron-deficient sites on the triazine ring.
  • Transition State Analysis: Use Gaussian or ORCA software to model reaction pathways (e.g., activation energy for cyanation). Compare predicted outcomes with experimental data to refine synthetic protocols .

Q. What experimental design strategies resolve contradictions in reported reactivity data (e.g., competing substitution vs. hydrolysis)?

  • Controlled Variable Isolation: Conduct parallel reactions under anhydrous (N₂ atmosphere) and hydrated conditions to quantify hydrolysis rates.
  • Response Surface Methodology (RSM): Optimize pH (4–10) and solvent polarity (water:DMF ratios) to minimize side reactions. Validate via LC-MS to track degradation products .

Q. How can reactor design improve scalability for large-scale synthesis while maintaining regioselectivity?

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., cyanation). Use segmented flow to prevent clogging from precipitates.
  • Microreactor Arrays: Test residence time (10–60 sec) and pressure (1–5 bar) to optimize conversion rates. Reference dimensionless numbers (e.g., Damköhler) to predict scalability .

Q. What safety protocols are critical when handling reactive intermediates (e.g., cyanide precursors)?

  • Engineering Controls: Use fume hoods with HEPA filters and closed-system reactors to contain volatile intermediates.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, face shields, and Tyvek suits.
  • Emergency Response: Pre-neutralize waste with FeSO₄/KMnO₄ solutions to detoxify cyanide residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental results in substitution reactions?

  • Hypothesis Testing: Replicate DFT calculations with higher basis sets (e.g., B3LYP/6-311+G(d,p)) to refine electron density maps.
  • In Situ Monitoring: Use Raman spectroscopy or real-time NMR to detect transient intermediates (e.g., Meisenheimer complexes). Compare kinetic profiles with computational simulations .

Q. What statistical methods validate the reproducibility of synthetic yields across laboratories?

  • Interlaboratory Studies: Apply ANOVA to compare yields (n=3 replicates per lab) under standardized conditions (solvent purity, equipment calibration).
  • Bland-Altman Plots: Visualize systematic biases (e.g., temperature control variations) and establish acceptable error margins (±5%) .

Methodological Resources

  • Experimental Design: Factorial and response surface methodologies for reaction optimization .
  • Computational Tools: Gaussian, ORCA, and COMSOL Multiphysics for modeling .
  • Safety Protocols: OSHA standards and GHS classification guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
4-(METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL CYANIDE

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